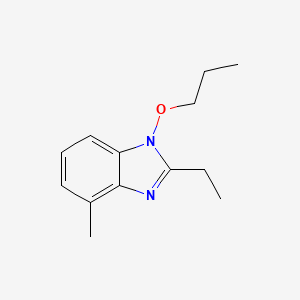
3H-Pyrazol-3-one, 2,4-dihydro-5-(5-nitro-2-furanyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that contains both a nitrofuran and a pyrazolone moiety. This compound is of significant interest due to its potential biological activities, including antimicrobial and antitumor properties .
Vorbereitungsmethoden
The synthesis of 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with phenylhydrazine followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazolone ring . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include amino derivatives and substituted pyrazolones .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal species.
Wirkmechanismus
The biological activity of 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one is primarily attributed to its ability to interact with cellular enzymes and proteins. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the compound can inhibit key enzymes involved in bacterial and fungal metabolism, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other nitrofuran derivatives such as nitrofurazone and nitrofurantoin. These compounds also exhibit antimicrobial properties but differ in their specific activities and mechanisms of action. For example, nitrofurazone is primarily used as a topical antibacterial agent, while nitrofurantoin is used for urinary tract infections . The unique combination of the nitrofuran and pyrazolone moieties in 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
56703-66-3 |
|---|---|
Molekularformel |
C13H9N3O4 |
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
5-(5-nitrofuran-2-yl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H9N3O4/c17-12-8-10(11-6-7-13(20-11)16(18)19)14-15(12)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
YSEWRJUPPRTSMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




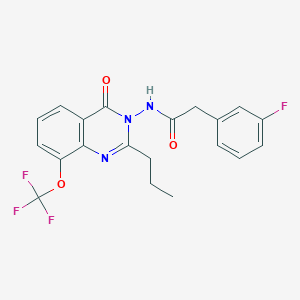
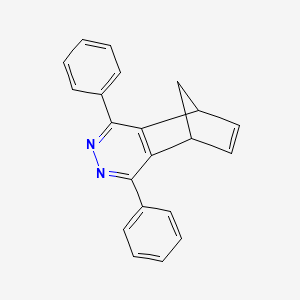
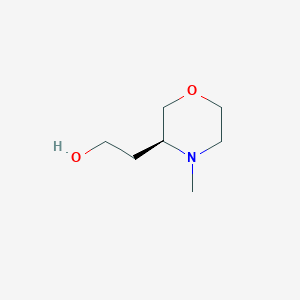
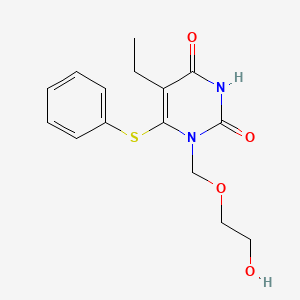
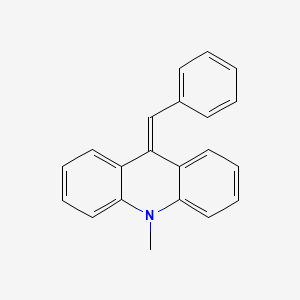

![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)
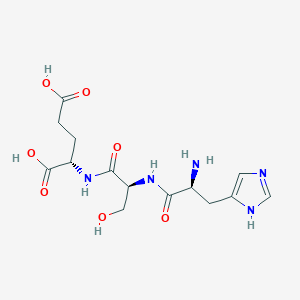
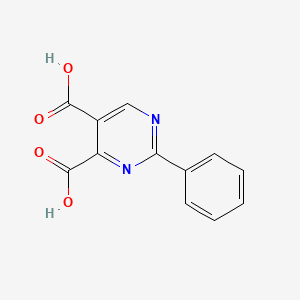
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)
